N-({[2,2'-bifuran]-5-yl}methyl)-4-fluoro-2-methylbenzene-1-sulfonamide
Description
N-({[2,2’-bifuran]-5-yl}methyl)-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that features a bifuran moiety linked to a sulfonamide group
Properties
IUPAC Name |
4-fluoro-N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c1-11-9-12(17)4-7-16(11)23(19,20)18-10-13-5-6-15(22-13)14-3-2-8-21-14/h2-9,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIONXOGBXUKNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the bifuran moiety, which can be synthesized through the homocoupling of bromine-substituted methyl furancarboxylates using nickel-bipyridine electrocatalysis . The bifuran intermediate is then reacted with a sulfonamide precursor under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the homocoupling step and advanced purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-4-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form bifuran diesters or other derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield bifuran diesters, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Its potential as a pharmaceutical intermediate is of interest, particularly in the design of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,5-furandicarboxylate: A well-known renewable monomer used in the production of bioplastics.
2,4-Diaryl-2,5-dihydro-2,2’-bifurans: Compounds with similar bifuran structures that exhibit unique chemical properties.
Uniqueness
N-({[2,2’-bifuran]-5-yl}methyl)-4-fluoro-2-methylbenzene-1-sulfonamide is unique due to the presence of both a bifuran moiety and a sulfonamide group, which confer distinct electronic and steric properties. This combination of features makes it a versatile compound for various applications in research and industry.
Biological Activity
N-({[2,2'-bifuran]-5-yl}methyl)-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems.
Chemical Structure and Properties
The compound features a bifuran moiety connected to a sulfonamide group, which contributes to its unique chemical properties. The IUPAC name is 4-fluoro-N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-methylbenzenesulfonamide. Its molecular formula is C16H14FNO4S, with a molecular weight of 335.35 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Bifuran Moiety : This can be achieved through the homocoupling of bromine-substituted methyl furancarboxylates using nickel-bipyridine electrocatalysis.
- Formation of the Sulfonamide Group : The sulfonamide can be introduced via nucleophilic substitution reactions under acidic or basic conditions.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions are crucial for modulating the activity of target proteins, leading to various biological effects.
- Target Interaction : The compound may inhibit specific enzymes or receptors through competitive binding.
- Signal Transduction Modulation : It may affect cellular signaling pathways by altering protein conformation or activity.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups often exhibit antimicrobial properties. Preliminary studies suggest that this compound could possess similar activities against a range of microorganisms.
| Microorganism | Activity |
|---|---|
| Gram-positive bacteria | Moderate to high |
| Gram-negative bacteria | Low |
| Fungi | Variable |
Case Studies
In a study exploring the efficacy of various sulfonamides against resistant bacterial strains, this compound was tested alongside other compounds. Results indicated that it exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics:
- Bioavailability : Approximately 74% in animal models.
- Half-life : Around 1 hour post-administration.
These properties indicate potential for therapeutic applications, particularly in conditions requiring rapid intervention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
